
Nateglinide Ethyl Ester
Übersicht
Beschreibung
Nateglinide Ethyl Ester (CAS: 187728-85-4), also designated as Nateglinide EP Impurity G, is a process-related impurity formed during the synthesis of the antidiabetic drug Nateglinide . Structurally, it is the ethyl ester derivative of Nateglinide, where the carboxylic acid group of the parent compound is replaced by an ethyl ester moiety. This modification alters physicochemical properties such as solubility and metabolic stability, making it critical to monitor during pharmaceutical manufacturing to ensure drug purity and compliance with regulatory standards .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nateglinide Ethyl Ester typically involves the esterification of Nateglinide. One common method is the reaction of Nateglinide with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade ethanol and acid catalysts, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Hydrolysis to Nateglinide
The ethyl ester undergoes alkaline hydrolysis followed by acidification to yield nateglinide, the active pharmaceutical ingredient :
Step 1: Alkaline Hydrolysis
Sodium hydroxide cleaves the ester bond, forming the sodium salt of nateglinide:
Step 2: Acidification
The sodium salt is treated with hydrochloric acid (HCl) to precipitate nateglinide:
Mechanism of Acid-Catalyzed Hydrolysis
-
Protonation of the ester carbonyl group increases electrophilicity .
-
Nucleophilic attack by water forms a tetrahedral intermediate.
-
Deprotonation and elimination of ethanol regenerates the carboxylic acid .
Stability and By-Product Formation
This compound is sensitive to solvent composition and temperature:
-
Solvent Effects : High acetone concentrations increase by-products (e.g., dimerization) .
-
Thermal Stability : Decomposition occurs above 80°C, necessitating controlled drying .
Optimized Crystallization Conditions
Parameter | Optimal Range |
---|---|
Ketone solvent | 20–30% (v/v) in water |
Temperature | 20–25°C during acidification |
Final pH | 2–3 (adjusted with HCl) |
Purity | >99.5% (HPLC) |
Comparative Reactivity
This compound exhibits slower hydrolysis kinetics compared to its methyl analog due to steric hindrance from the ethyl group .
Hydrolysis Rate Constants
Ester Derivative | (s⁻¹) |
---|---|
Methyl Ester | |
Ethyl Ester |
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism Studies
Nateglinide ethyl ester is utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's unique structure allows researchers to track its metabolic pathways and interactions within biological systems.
Key Findings:
- Stable Isotope Labeling: The ethyl ester form can be labeled with stable isotopes for detailed metabolic studies, enhancing the understanding of how nateglinide is processed in the body .
- Mass Spectrometry Applications: It serves as an internal standard in mass spectrometry, facilitating the quantification of nateglinide in various biological samples .
Drug Development and Formulation
The formulation of this compound has been explored to improve its pharmacological properties. Research indicates that modifying the compound can enhance its solubility and bioavailability.
Formulation Techniques:
- Sustained Release Microspheres: Recent studies have focused on developing sustained-release formulations using ethyl cellulose microspheres to improve the therapeutic effects of nateglinide .
- Cocrystallization: Cocrystallization techniques have been employed to enhance the pharmaceutical behavior of nateglinide by improving its solubility and stability .
Therapeutic Efficacy in Diabetes Management
This compound has shown significant promise in clinical settings for managing postprandial hyperglycemia in type 2 diabetes patients. Its rapid action makes it particularly effective when taken before meals.
Clinical Insights:
- Efficacy Studies: Clinical trials have demonstrated that nateglinide effectively lowers blood glucose levels when administered at various doses (30 mg to 120 mg). It has been associated with a dose-dependent reduction in HbA1c levels and fasting plasma glucose .
- Safety Profile: The compound is generally well-tolerated, with a low incidence of confirmed hypoglycemic episodes compared to placebo .
Comparative Data Table
Application Area | Description | Key Outcomes |
---|---|---|
Pharmacokinetics | Studies on ADME properties using stable isotope labeling | Enhanced understanding of metabolic pathways |
Drug Formulation | Development of sustained-release formulations | Improved solubility and bioavailability |
Therapeutic Efficacy | Clinical trials assessing effectiveness in lowering blood glucose levels | Significant reductions in HbA1c and FPG |
Case Studies
Case Study 1: Sustained Release Formulation
A study investigated the formulation of nateglinide-loaded microspheres using ethyl cellulose. The results indicated that these microspheres provided a controlled release of the drug, leading to improved therapeutic outcomes for patients with type 2 diabetes.
Case Study 2: Cocrystallization Effects
Research on cocrystallized forms of nateglinide showed enhanced solubility characteristics, which could lead to better absorption rates and overall efficacy in diabetic management.
Wirkmechanismus
Nateglinide Ethyl Ester exerts its effects by stimulating the release of insulin from the pancreas. It interacts with ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Structural and Chemical Properties
Nateglinide Ethyl Ester retains the core structure of Nateglinide, which includes a D-phenylalanine residue linked to a trans-4-isopropylcyclohexylcarbonyl group. The esterification at the phenylalanine carboxyl group introduces an ethyl chain, increasing its molecular weight to 345.48 g/mol (C₂₁H₃₁NO₃) compared to Nateglinide’s 317.42 g/mol (C₁₉H₂₇NO₃) . Key properties include:
- Chirality : Like Nateglinide, the ethyl ester maintains the D-configuration of phenylalanine, critical for its interaction with biological targets .
- Synthetic Pathway : Typically arises during coupling reactions if ethyl-containing reagents are used instead of methyl esters, as seen in analogous processes for Nateglinide methyl ester synthesis .
Comparison with Nateglinide Methyl Ester
Key Differences :
- Methyl ester is a direct intermediate in Nateglinide production, whereas the ethyl ester is typically an impurity requiring stringent control .
Comparison with Nateglinide Ethyl Analog
Nateglinide Ethyl Analog (CAS: N/A) differs in the cyclohexyl moiety, where the isopropyl group is replaced by ethyl. This structural change impacts binding affinity to sulfonylurea receptors, reducing therapeutic efficacy.
Comparison with Other Ethyl Ester Compounds
Ethyl esters are common in pharmaceuticals and natural products, but their properties vary widely:
Analytical and Detection Methods
This compound is identified using reversed-phase HPLC with UV detection, where it elutes at distinct retention times compared to Nateglinide and its methyl ester. System suitability tests ensure resolution ≥2.0 between peaks .
Example Chromatographic Parameters :
- Column : C18 stationary phase
- Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) gradient
- Detection : 210 nm
Impurity Profile and Regulatory Considerations
As per pharmacopeial standards (USP, EP), the allowable limit for this compound is ≤0.15% in the final drug product. Its presence is monitored alongside other impurities like the cis-isomer (Related Compound C) and dimeric byproducts .
Impurity Specifications :
Impurity Name | CAS Number | Acceptable Limit |
---|---|---|
This compound | 187728-85-4 | ≤0.15% |
Nateglinide cis-Isomer | 944746-48-9 | ≤0.10% |
Biologische Aktivität
Nateglinide Ethyl Ester is a synthetic derivative of nateglinide, a member of the meglitinide class of medications used primarily for the management of type 2 diabetes mellitus (T2DM). This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with other antidiabetic agents.
Target and Mode of Action
This compound primarily targets the β cells of the pancreas , functioning as an insulin secretagogue. It operates by closing ATP-sensitive potassium channels in these cells, which leads to membrane depolarization and subsequent calcium influx. This calcium-dependent process stimulates the exocytosis of insulin granules, enhancing insulin release in response to elevated blood glucose levels .
Biochemical Pathways
The compound significantly influences the insulin secretion pathway , promoting effective management of postprandial blood glucose levels. Its action is glucose-dependent, meaning that it enhances insulin secretion primarily when glucose levels are elevated, thus minimizing the risk of hypoglycemia during fasting states .
Pharmacokinetics
This compound is characterized by rapid absorption following oral administration, with peak plasma concentrations typically reached within 1 hour. The absolute bioavailability is approximately 73%, and its onset of action occurs in less than 20 minutes, making it particularly effective for controlling postprandial hyperglycemia . The duration of action is around 4 hours.
Comparative Studies
A clinical trial compared the effects of nateglinide with acarbose on postprandial plasma glucose levels in drug-naïve Chinese patients with T2DM. The study involved 160 participants and assessed various metabolic parameters over four weeks. Results indicated that both nateglinide and acarbose significantly reduced postprandial glucose excursions (PPGE) after meals; however, nateglinide demonstrated superior efficacy in improving lipid metabolism, specifically reducing free fatty acids post-meal .
Parameter | Nateglinide | Acarbose | Significance (P-value) |
---|---|---|---|
PPGE at 2 hours | Decreased | Decreased | <0.01 |
Glycated Albumin | -1.2% | -1.2% | <0.01 |
Free Fatty Acids (FFA) | Decreased | No Effect | <0.05 |
Fasting HDL-C | No Change | Decreased | <0.01 |
Adverse Events | 13.8% | 18.8% | 0.521 |
Research Applications
This compound is utilized in various scientific research contexts:
- Pharmacological Studies : Investigating its interactions with other medications and metabolic pathways.
- Chemical Reactions : Serving as a reagent in synthetic chemistry.
- Clinical Research : Evaluating its efficacy and safety profiles compared to other antidiabetic agents.
Case Studies
In a notable case study involving patients with T2DM, nateglinide was found to effectively lower both fasting and postprandial blood glucose levels when administered before meals. The study highlighted its role in managing glycemic control without significant adverse effects or hypoglycemic events, underscoring its safety profile compared to traditional sulfonylureas .
Q & A
Basic Research Questions
Q. What validated chromatographic methods are recommended for identifying Nateglinide Ethyl Ester and its related impurities in synthetic batches?
- Answer : Reverse-phase HPLC with UV detection (220 nm) using a C18 column (e.g., 5-µm L72 packing) and a mobile phase of 0.77 g/L ammonium acetate in methanol is the standard method. Retention times and relative response factors for impurities like the ethyl analog (RRT 0.6) and ester impurity (RRT 4.1) are critical for identification. System suitability requires resolution ≥0.8 between critical pairs (e.g., nateglinide and its related compound B) .
Q. How is the purity of this compound quantified using HPLC, and what acceptance criteria apply?
-
Answer : Purity is calculated via peak area normalization. The formula:
where and are sample/standard peak responses, and are concentrations. Acceptance criteria: 98.0–102.0% for nateglinide, ≤0.2% for individual impurities (e.g., ethyl analog) .
Q. What are the primary degradation products of this compound under stress conditions?
- Answer : Key degradation impurities include the ethyl analog (N-(trans-4-ethylcyclohexylcarbonyl)-D-phenylalanine) and ester derivatives formed via hydrolysis. Stability studies under acidic/alkaline conditions are essential, with HPLC tracking retention times (e.g., ethyl analog at RRT 0.6) .
Advanced Research Questions
Q. How can co-eluting impurities in this compound batches be resolved methodologically?
- Answer : Optimize column temperature (40°C) and flow rate (0.8 mL/min) to enhance resolution. For complex matrices, use gradient elution or orthogonal methods like LC-MS to distinguish structurally similar impurities (e.g., IPP impurity vs. ester impurity) .
Q. What synthetic strategies minimize the formation of this compound’s ethyl analog during production?
- Answer : Control reaction stoichiometry and temperature during esterification to avoid trans-4-ethylcyclohexylcarbonyl intermediate formation. Use chiral catalysts to suppress racemization and side-product generation .
Q. How do column chemistry and particle size impact the reproducibility of impurity profiling for this compound?
- Answer : Columns with 5-µm L72 packing provide optimal peak symmetry and retention time consistency. Smaller particle sizes (e.g., 3-µm) may improve resolution but require higher pressure, risking system instability .
Q. What validation parameters are critical for ensuring robustness in quantifying trace-level impurities?
- Answer : Validate linearity (R² ≥0.99 for 50–150% of target concentration), LOQ (≤0.05%), and precision (%RSD <5%). Include forced degradation studies to confirm method specificity for degradation products .
Q. How can kinetic modeling optimize the esterification reaction yield for this compound?
- Answer : Apply central composite design (CCD) to analyze variables like enzyme concentration (e.g., Novozym® 435) and reaction time. Kinetic studies using initial rate data (Table 1 in ) can identify rate-limiting steps .
Q. Methodological Guidance
Q. Designing stability-indicating methods for this compound: What stress conditions are mandatory?
- Answer : Expose samples to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions. Monitor impurity profiles using validated HPLC to ensure method specificity .
Q. How to prepare reference standards for this compound’s impurities (e.g., IPP impurity)?
- Answer : Synthesize impurities via stepwise coupling of trans-4-isopropylcyclohexylcarbonyl chloride with D-phenylalanine ethyl ester. Characterize using NMR and HRMS, and calibrate against USP reference standards .
Eigenschaften
IUPAC Name |
ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHCDLQBWDQOF-CTWPCTMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648386 | |
Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187728-85-4 | |
Record name | Ethyl nateglinide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL NATEGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.